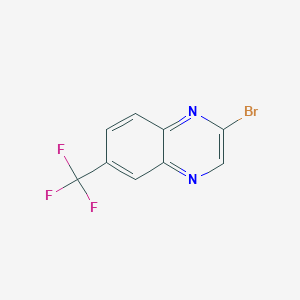

2-Bromo-6-(trifluoromethyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Synthesis and Materials Science

Quinoxaline derivatives are not only pivotal in medicinal chemistry but also play a crucial role in materials science. They are utilized in the creation of dyes, organic semiconductors, and electroluminescent materials. sapub.org The core structure's electron-deficient nature makes it an excellent component for developing advanced materials with specific electronic and photophysical properties. In organic synthesis, the quinoxaline ring serves as a versatile intermediate, readily undergoing various chemical transformations to yield complex molecular architectures. mdpi.comnih.gov

Strategic Importance of Halogenated and Trifluoromethylated Quinoxalines in Chemical Innovation

The introduction of halogen atoms, such as bromine, and trifluoromethyl (-CF3) groups onto the quinoxaline scaffold dramatically enhances its utility in chemical innovation. The bromine atom in 2-Bromo-6-(trifluoromethyl)quinoxaline serves as a highly versatile synthetic handle. It is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide range of substituents at the 2-position. This capability is instrumental in creating libraries of novel compounds for drug discovery and materials research.

The trifluoromethyl group, on the other hand, imparts several desirable properties to a molecule. nih.gov Its strong electron-withdrawing nature can significantly modulate the electronic properties of the quinoxaline ring system, influencing its reactivity and biological interactions. mdpi.com Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates, making it a highly sought-after moiety in medicinal chemistry. nih.govmdpi.com The combination of both a bromo and a trifluoromethyl group on the quinoxaline core, as seen in this compound, therefore represents a strategic design for creating molecules with enhanced functionality and potential for diverse applications. nih.govmdpi.com

Overview of Current Research Trajectories for this compound Derivatives

Current research involving derivatives of this compound is actively exploring its potential in several key areas. In medicinal chemistry, this compound serves as a key intermediate for the synthesis of potent enzyme inhibitors. For instance, derivatives of 6-(trifluoromethyl)quinoxaline (B1305570) have been investigated as inhibitors for Pim-1 kinase, a target in cancer therapy. nih.gov The ability to readily modify the 2-position through the bromo group allows for the systematic exploration of structure-activity relationships to optimize inhibitory potency and selectivity.

Another significant research trajectory is in the development of new anti-infective agents. Quinoxaline scaffolds, particularly those with electron-withdrawing groups, have shown promise as antibacterial and antinocardial agents. mdpi.comnih.gov The trifluoromethyl group in this compound can enhance the antimicrobial activity of its derivatives. mdpi.com Researchers are leveraging the synthetic accessibility of this compound to create novel antibiotics that can combat drug-resistant pathogens.

In the realm of materials science, the unique electronic properties conferred by the trifluoromethyl group are being exploited. The development of novel organic light-emitting diodes (OLEDs) and fluorescent probes are areas where quinoxaline derivatives are showing significant promise. The ability to tune the electronic and photophysical properties of these materials through modifications at the 2-position of the this compound starting material is a key focus of ongoing research.

Chemical and Physical Properties of this compound

While detailed experimental data for some physical properties of this compound are not extensively published in readily accessible literature, its fundamental chemical properties can be compiled from supplier information and chemical databases.

| Property | Value | Source |

| CAS Number | 1240595-08-7 | evitachem.comaaronchem.combiosynth.com |

| Molecular Formula | C₉H₄BrF₃N₂ | evitachem.comaaronchem.com |

| Molecular Weight | 277.04 g/mol | evitachem.com |

This table is based on data available from chemical suppliers and databases. Experimental determination may result in slight variations.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSURKDBUCANNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676365 | |

| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240595-08-7 | |

| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Trifluoromethyl Quinoxaline and Its Precursors

Regioselective Synthesis Strategies for the Quinoxaline (B1680401) Core

The foundational step in synthesizing substituted quinoxalines is the construction of the bicyclic ring system. The regioselectivity of this process is crucial, as it dictates the final arrangement of substituents, which in turn governs the molecule's chemical and biological properties.

A classic and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. nih.govsapub.org This approach is valued for its reliability and the commercial availability of diverse starting materials. nih.gov For the synthesis of a 6-(trifluoromethyl)quinoxaline (B1305570) core, the key precursor is 4-(trifluoromethyl)benzene-1,2-diamine. This diamine is reacted with an appropriate α-dicarbonyl compound.

The reaction typically proceeds under acidic or neutral conditions and can be facilitated by various catalysts to improve yields and reduce reaction times. researchgate.netnih.gov Modern protocols often focus on green chemistry principles, utilizing catalysts like molecular iodine or employing solvent-free conditions or aqueous media. nih.govnih.gov The selection of the dicarbonyl component is critical for introducing functionality at the 2- and 3-positions of the quinoxaline ring. For the target molecule, a precursor that allows for the eventual introduction of a bromine atom at the 2-position, such as glyoxylic acid (leading to a quinoxalin-2-one intermediate), is often used.

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation This table is interactive and allows for sorting.

| Catalyst/Medium | Dicarbonyl Compound | Diamine | Yield (%) | Reference |

|---|---|---|---|---|

| TiO₂-Pr-SO₃H in EtOH | Benzil | o-phenylenediamine (B120857) | 95 | nih.gov |

| AlCuMoVP in Toluene | Benzil | o-phenylenediamine | 92 | nih.gov |

| Pyridine in THF | Phenacyl Bromide | o-phenylenediamine | High | nih.gov |

| None (Ionic Liquid) | Various | o-phenylenediamine | Good-Excellent | nih.gov |

When an unsymmetrically substituted ortho-phenylenediamine, such as 4-(trifluoromethyl)benzene-1,2-diamine, reacts with an unsymmetrical α-dicarbonyl compound, two regioisomeric products can potentially form. The electronic properties of the substituent on the diamine ring play a decisive role in directing the cyclization.

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. This property deactivates the adjacent amino group (at position 1) towards nucleophilic attack, making it less reactive than the amino group further away (at position 2). Consequently, the more nucleophilic amino group at position 2 will preferentially initiate the condensation reaction with the more electrophilic carbonyl carbon of the dicarbonyl compound. This inherent electronic bias ensures high regioselectivity, leading predominantly to the formation of the 6-(trifluoromethyl)quinoxaline isomer over the 7-(trifluoromethyl)quinoxaline isomer. The ratio of the resulting regioisomers is strongly dependent on these electronic effects. mdpi.com

Introduction of Bromine and Trifluoromethyl Moieties

Following the formation of the quinoxaline core, the next critical phase is the introduction of the specific bromo and trifluoromethyl substituents. This can be achieved by either functionalizing a pre-formed 6-(trifluoromethyl)quinoxaline or by incorporating the bromine atom during the ring construction and adding the trifluoromethyl group later.

Introducing a bromine atom onto a pre-existing 6-(trifluoromethyl)quinoxaline scaffold can be challenging. Direct electrophilic bromination of the quinoxaline ring typically occurs on the electron-rich benzene (B151609) portion. However, the target molecule requires bromination at the 2-position of the pyrazine (B50134) ring. This is generally not achievable through standard electrophilic aromatic substitution.

A more effective and common strategy involves a multi-step sequence starting from a quinoxalin-2-one intermediate. The 6-(trifluoromethyl)quinoxalin-2(1H)-one, formed from the condensation of 4-(trifluoromethyl)benzene-1,2-diamine and glyoxylic acid, can be converted into the target compound. This intermediate is first treated with a halogenating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ to replace the hydroxyl group with a bromine atom, yielding 2-bromo-6-(trifluoromethyl)quinoxaline directly. Alternatively, chlorination with phosphorus oxychloride (POCl₃) to form the 2-chloro analogue, followed by a halogen exchange reaction, can be employed. mdpi.com

An alternative synthetic approach involves the trifluoromethylation of a bromo-substituted quinoxaline precursor, such as 2,6-dibromoquinoxaline. This pathway relies on modern cross-coupling methodologies that have been developed for the introduction of the CF₃ group. wikipedia.org

Several trifluoromethylating reagents are available for this purpose. wikipedia.org A common method involves a copper-mediated reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been developed for the trifluoromethylation of aryl bromides and can be applied to bromoquinoxalines. rsc.org Other reagents capable of generating a trifluoromethyl radical or nucleophile, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I), can also be utilized under specific catalytic conditions. wikipedia.org The choice of reagent and catalyst system depends on the substrate's reactivity and the desired reaction conditions.

Table 2: Common Reagents for Trifluoromethylation This table is interactive and allows for sorting.

| Reagent Name | Formula | Typical Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| Ruppert-Prakash Reagent | TMSCF₃ | Copper(I) salts, Fluoride source | Nucleophilic | organic-chemistry.org |

| Langlois' Reagent | CF₃SO₂Na | Oxidant (e.g., t-BuOOH) | Radical | wikipedia.org |

| Trifluoroiodomethane | CF₃I | Triethylborane, Light | Radical | wikipedia.org |

| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | None or Lewis Acid | Electrophilic | wikipedia.org |

Multi-Step Synthesis Protocols and Yield Optimization

Proposed Synthetic Protocol:

Step 1: Synthesis of 6-(trifluoromethyl)quinoxalin-2(1H)-one. This is achieved by the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with an equivalent of glyoxylic acid in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating.

Step 2: Bromination of the quinoxalinone. The dried 6-(trifluoromethyl)quinoxalin-2(1H)-one from the previous step is refluxed with a brominating agent like phosphorus oxybromide (POBr₃) to convert the ketone into the desired bromide. This reaction is typically performed without a solvent or in a high-boiling inert solvent. After the reaction is complete, the mixture is carefully quenched, often with ice water, to precipitate the crude product.

Step 3: Purification. The crude this compound is then purified, usually by recrystallization from a suitable solvent or by column chromatography, to yield the final product.

Yield Optimization:

Optimizing a multi-step synthesis involves maximizing the yield of each individual step. trine.edu For the synthesis of quinoxalines, several factors can be fine-tuned.

Catalyst Screening: In the initial condensation step, screening different acid catalysts or modern heterogeneous catalysts can improve reaction rates and yields. nih.govnih.gov

Reaction Conditions: Optimization of temperature, reaction time, and solvent for each step is critical. For instance, microdroplet-assisted reactions have been shown to accelerate quinoxaline synthesis and increase conversion rates significantly without the need for a catalyst. nih.gov

Purification Methods: Efficient purification at each stage is essential to prevent the carryover of impurities that could inhibit subsequent reactions.

Reagent Stoichiometry: Precise control over the stoichiometry of reagents, particularly in the condensation and bromination steps, is necessary to minimize side product formation.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic methodologies for heterocyclic compounds, including quinoxaline derivatives. ijirt.org Traditional synthesis routes for quinoxalines often rely on hazardous solvents, harsh reaction conditions, and metal-based catalysts, leading to significant waste generation. rsc.orgekb.eg In contrast, modern approaches prioritize the use of non-toxic solvents, renewable starting materials, energy-efficient processes, and recyclable catalysts to minimize the environmental footprint. benthamdirect.comresearchgate.net These strategies are directly applicable to the synthesis of this compound and its precursors, aiming to enhance efficiency while adhering to the principles of green chemistry. jocpr.com

Solvent-Free and Environmentally Benign Reaction Media

A primary focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. ekb.eg This has led to the exploration of solvent-free (solid-state) reactions and the use of environmentally benign media like water, ethanol, and ionic liquids for the synthesis of the quinoxaline scaffold. rsc.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly efficient and green synthetic approach. ias.ac.in These reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and simplified work-up procedures. ias.ac.in For the synthesis of quinoxaline derivatives, the condensation of various substituted o-phenylenediamines and 1,2-dicarbonyl compounds can be effectively carried out under solvent-free conditions, sometimes with the aid of a recyclable, non-toxic catalyst. ias.ac.in Catalysts such as sulfated polyborate have been shown to be effective for this transformation, offering the advantages of mild acidity and ease of handling. ias.ac.in Similarly, silica (B1680970) nanoparticles have been used to catalyze the condensation under solvent-free conditions at room temperature, providing high yields in short timeframes. rsc.org

Environmentally Benign Solvents:

When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. tuwien.at The synthesis of quinoxalines has been successfully performed in aqueous media, sometimes enhanced by catalysts like tetraethylammonium (B1195904) bromate (B103136) or biodegradable ionic liquids. researchgate.netresearchgate.net Aqueous ethanol is another eco-friendly medium that has been used effectively, for instance, with camphor (B46023) sulfonic acid as an organocatalyst, which allows for mild reaction conditions. rsc.org Ionic liquids (ILs) are also gaining attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net Specific ILs have been shown to act as both the solvent and the catalyst in quinoxaline synthesis. researchgate.net

The following table summarizes findings from research on green synthesis of quinoxaline derivatives, which are applicable to the precursors of this compound.

| Reaction Medium | Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Sulfated Polyborate | Heating | High yields, short reaction times, recyclable catalyst, easy work-up. | ias.ac.in |

| Solvent-Free | Silica Nanoparticles | Room Temperature | Excellent yields, short reaction times, regenerable catalyst. | rsc.org |

| Water | None/Heat | Pressurized Hot Water (180-250°C) | Catalyst-free, fast reactions, simple product isolation. | tuwien.at |

| Water | [C8dabco]Br (Ionic Liquid) | 80°C | High yields, recyclable catalyst, biodegradable IL. | researchgate.net |

| Aqueous Ethanol | Camphor Sulfonic Acid | Room Temperature | Mild conditions, excellent yields, short reaction times. | rsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, aligning perfectly with the principles of green chemistry by improving energy efficiency. ijirt.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often increasing product yields and purity. jocpr.comudayton.eduorientjchem.org

This technique has been widely adopted for the rapid and efficient synthesis of quinoxaline derivatives. ijirt.org The cyclization of precursors, such as the reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound, can be completed in a fraction of the time required by conventional refluxing. orientjchem.org For example, a reaction to form a quinoxaline core that takes an hour under conventional heating can be completed in just 90 seconds using microwave irradiation in a solvent-free setting. orientjchem.org Another study demonstrated that a 14-hour conventional reaction could be reduced to one hour with microwaves. orientjchem.org

Microwave-assisted synthesis can be performed under solvent-free conditions or in the presence of a minimal amount of a high-boiling, polar solvent or a solid support like acidic alumina (B75360). udayton.eduscispace.com The use of mineral supports like acidic alumina in solvent-free microwave reactions can act as both a catalyst and an energy transfer medium, further enhancing reaction rates and yields. scispace.com This combination of microwave heating and solvent-free conditions provides a doubly green advantage, minimizing both energy consumption and solvent waste. udayton.edu

The table below highlights the significant enhancements in reaction time and yield achieved through microwave-assisted synthesis of quinoxalines compared to conventional methods.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclization (Solvent-Free) | 1 hour | 90 seconds | Often higher | orientjchem.org |

| Nucleophilic Substitution | 14 hours | 1 hour | Generally improved | orientjchem.org |

| Condensation on Acidic Alumina | Several hours | 3 minutes | Good to excellent yields (80-86%) | scispace.com |

| Condensation of Diamine and Diketone | 2-12 hours | 1-2.5 minutes | Good yields (up to 94%) | jocpr.com |

| Nucleophilic Substitution (Solvent-Free) | Extended time | 5 minutes | High yields | udayton.edu |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Trifluoromethyl Quinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

The quinoxaline (B1680401) ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack. The addition of a potent electron-withdrawing group like trifluoromethyl (-CF3) at the 6-position further enhances this electrophilicity, particularly at the carbon-bromine bond at the 2-position. This electronic arrangement makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a stabilized intermediate known as a Meisenheimer complex nih.gov.

2-Bromo-6-(trifluoromethyl)quinoxaline readily reacts with various nitrogen and sulfur-based nucleophiles. For electron-deficient heteroarenes, reactions with thiols can proceed smoothly, often under the action of a base like potassium carbonate (K2CO3) nih.gov. Similarly, reactions with primary and secondary amines lead to the corresponding 2-amino-6-(trifluoromethyl)quinoxaline derivatives. The strong electron-withdrawing nature of the quinoxaline ring, amplified by the -CF3 group, facilitates the attack of the nucleophile and the subsequent departure of the bromide leaving group. These reactions are crucial for synthesizing a variety of functionalized quinoxaline derivatives, which are scaffolds of interest in medicinal chemistry.

Below is a table summarizing the SNAr reactions with representative N- and S-based nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Primary Amine | Aniline (B41778) | N-phenyl-6-(trifluoromethyl)quinoxalin-2-amine | |

| Secondary Amine | Piperidine | 2-(piperidin-1-yl)-6-(trifluoromethyl)quinoxaline | |

| Thiol | Thiophenol | 2-(phenylthio)-6-(trifluoromethyl)quinoxaline |

This table presents representative examples of SNAr reactions.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), also effectively displace the bromine atom in this compound. These reactions are typically carried out in the presence of a strong base to generate the alkoxide from the corresponding alcohol. The resulting products are 2-alkoxy- or 2-aryloxy-6-(trifluoromethyl)quinoxalines. The high electrophilicity of the C2 position ensures that these reactions proceed with high efficiency, providing access to a class of quinoxaline ethers.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Alkoxide | Sodium Methoxide | 2-methoxy-6-(trifluoromethyl)quinoxaline | |

| Phenoxide | Sodium Phenoxide | 2-phenoxy-6-(trifluoromethyl)quinoxaline |

This table presents representative examples of SNAr reactions with oxygen-based nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring system is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the benzene (B151609) portion of the ring. This inherent lack of reactivity is further compounded by the presence of the trifluoromethyl group.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its presence on an aromatic ring strongly deactivates the ring towards electrophilic attack study.commdpi.com. The deactivation occurs because the -CF3 group withdraws electron density through a negative inductive effect (-I), making the ring less attractive to incoming electrophiles.

In the case of this compound, the -CF3 group at the 6-position deactivates all positions on the benzene ring, but its effect is most pronounced at the ortho (C5, C7) and para (C8, though this position is part of the pyrazine (B50134) ring) positions relative to itself. Therefore, the -CF3 group acts as a meta-director for any potential, albeit difficult, electrophilic substitution study.com. This means that if an EAS reaction were to occur, the electrophile would preferentially add to the C8 position, as it is meta to the -CF3 group and less deactivated than the C5 and C7 positions. However, the combined deactivating effects of the ring nitrogens and the -CF3 group make such reactions challenging and often require harsh conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Stille, Kumada)

The carbon-bromine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing aryl halides nih.gov. This compound can participate in a wide array of these transformations, including the Suzuki, Sonogashira, Negishi, and Stille reactions, to build molecular complexity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orgnih.gov. It is a versatile method for forming new carbon-carbon single bonds and is widely used to synthesize biaryl compounds .

Sonogashira Coupling: This reaction couples the bromoquinoxaline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgrsc.org. It is a reliable method for constructing aryl-alkyne structures nih.gov.

Negishi Coupling: This reaction employs organozinc reagents as the coupling partner with the aryl halide, catalyzed by a nickel or palladium complex acs.org.

Stille Coupling: This reaction uses organostannane (organotin) reagents to couple with the aryl bromide.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner.

These reactions provide powerful tools for diversifying the 2-position of the quinoxaline scaffold, enabling the synthesis of a vast library of derivatives for various applications, including materials science and pharmaceutical development.

The table below details examples of palladium-catalyzed cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst/Base Example | Bond Formed | Product Example |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | C(sp²)-C(sp²) | 2-phenyl-6-(trifluoromethyl)quinoxaline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | C(sp²)-C(sp) | 2-(phenylethynyl)-6-(trifluoromethyl)quinoxaline |

| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ | C(sp²)-C(sp²) | 2-phenyl-6-(trifluoromethyl)quinoxaline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | C(sp²)-C(sp²) | 2-styryl-6-(trifluoromethyl)quinoxaline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | C(sp²)-N | N-phenyl-6-(trifluoromethyl)quinoxalin-2-amine |

This table provides illustrative examples of common palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Methodologies for Selective Functionalization

While palladium-catalyzed reactions are prevalent for functionalizing aryl halides, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative. These methodologies are effective for forming carbon-heteroatom bonds (C-N, C-O, C-S), which are crucial transformations in medicinal chemistry and materials science. Classical copper-mediated reactions like the Ullmann condensation traditionally required harsh conditions and stoichiometric amounts of copper. However, modern advancements, particularly the development of specific ligands such as diamines and dicarbonyl compounds, have enabled these reactions to proceed under milder conditions with only catalytic amounts of copper. researchgate.net

For substrates like this compound, the C2-Br bond is activated for coupling due to the electron-deficient quinoxaline ring. Copper-catalyzed methods can be employed for various transformations, including amination (Goldberg reaction), etherification (Ullmann condensation), and thiolation. The choice of ligand is critical in these systems to stabilize the copper catalyst, prevent side reactions, and facilitate the catalytic cycle. For instance, N,N'-dimethylethane-1,2-diamine has been identified as an effective ligand in copper-catalyzed amination and amidation reactions leading to the formation of quinoxalinone derivatives. researchgate.net

The Chan-Lam-Evans coupling represents another significant copper-mediated transformation, enabling the coupling of arylboronic acids with amines and phenols, often using atmospheric oxygen as the reoxidant for the copper catalyst.

| Reaction Type | Nucleophile | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| C-N Coupling (Goldberg-type) | Amides, N-Heterocycles | CuI / N,N'-dimethylethane-1,2-diamine | 2-Amino-quinoxalines | researchgate.net |

| C-O Coupling (Ullmann-type) | Phenols, Alcohols | CuI / Phenanthroline derivatives | 2-Oxy-quinoxalines | researchgate.net |

| C-S Coupling | Thiols | CuI / various ligands | 2-Thio-quinoxalines | researchgate.net |

| C-C Coupling | Terminal Alkynes | CuI (co-catalyst with Pd) | 2-Alkynyl-quinoxalines | researchgate.netnih.gov |

Functional Group Interconversions and Derivatization at the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is one of the most stable functional groups in organic chemistry, renowned for its profound impact on the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. nih.gov This stability stems from the high strength of the carbon-fluorine bond. As a result, direct chemical transformations of the CF3 group are exceptionally challenging and not commonly employed in synthetic routes. nih.govnih.gov

Advanced Cyclization Reactions and Fused Ring System Formation

The this compound core is an excellent platform for the synthesis of advanced fused heterocyclic systems. The bromine atom at the C2 position acts as a crucial handle for introducing substituents that can subsequently participate in intramolecular cyclization reactions. rsc.org A common and powerful strategy involves an initial palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki reaction, followed by a cyclization step to construct a new ring fused to the quinoxaline framework. researchgate.netrsc.org

For example, Sonogashira coupling of a 2-haloquinoxaline with a terminal alkyne introduces an alkynyl moiety at the C2 position. If the alkyne bears a suitably positioned nucleophile (or if one is present on the quinoxaline ring), subsequent intramolecular cyclization can lead to the formation of furo[2,3-b]quinoxalines or thieno[2,3-b]quinoxalines. rsc.org Iodocyclization of the coupled product, followed by further cross-coupling reactions, allows for the synthesis of diverse 2,3-disubstituted fused systems. rsc.org

Another sophisticated approach involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2-diones to generate reactive acyl(quinoxalin-2-yl)ketene intermediates. These ketenes can be trapped intramolecularly or intermolecularly with dienophiles or Schiff bases to construct complex fused polycyclic systems, such as pyrimido[1,6-a]quinoxalines, under solvent-free conditions. nih.gov Furthermore, visible-light-induced cascade reactions involving radical trifluoromethylation and cyclization have been developed to create trifluoromethylated polycyclic aza-heterocycles from related N-alkenyl precursors. mdpi.com

| Starting Material Precursor | Key Reaction Sequence | Fused System Formed | Reference |

|---|---|---|---|

| 2-Chloro-3-methoxyquinoxaline | Sonogashira coupling, then Iodocyclization | Furo[2,3-b]quinoxaline | rsc.org |

| 2-Chloro-3-(methylthio)quinoxaline | Sonogashira coupling, then Iodocyclization | Thieno[2,3-b]quinoxaline | rsc.org |

| 3-Acylpyrrolo[1,2-a]quinoxaline-1,2-dione | Thermal ketene generation, then trapping with Schiff base | Pyrimido[1,6-a]quinoxaline | nih.gov |

| N-alkenyl quinazolinone | Visible-light radical trifluoromethylation/cyclization | Trifluoromethylated polycyclic quinazolinone | mdpi.com |

| 2,3-Dichloroquinoxaline | Sonogashira coupling with in-situ hydroxylation, then 5-endo-dig cyclization | Furo-fused quinoxalines | researchgate.net |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms underlying the functionalization of this compound is essential for optimizing reaction conditions and predicting outcomes. The key transformations primarily involve metal-catalyzed cross-coupling and subsequent cyclization steps.

Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira): The mechanisms for these reactions are well-established and generally proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Br bond of the quinoxaline, forming a Pd(II) intermediate.

Transmetalation: In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center, displacing the halide. In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then transfers the alkynyl group to the palladium complex. researchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. wikipedia.org

Copper-Catalyzed Cross-Coupling (Ullmann-type): The mechanism of copper-catalyzed couplings is more complex and has been a subject of considerable debate. While traditional pathways involving Cu(I) and Cu(III) intermediates have been proposed, recent studies suggest alternative mechanisms. For some of the most active catalyst systems, compelling evidence points to a noncanonical mechanism involving a Cu(II) resting state. youtube.comescholarship.org This pathway involves a concerted oxidative addition of the aryl halide to the Cu(II) center, forming a high-valent copper species stabilized by radical character on the ligand. This is followed by reductive elimination to yield the product and regenerate the active catalyst. youtube.comescholarship.org The stability of the Cu(II) state can contribute to high catalyst turnover numbers and robustness. youtube.com

Radical Cascade Cyclizations: For transformations initiated by visible light, the mechanism often involves radical intermediates. In the cascade trifluoromethylation/cyclization, a photoredox catalyst absorbs light and initiates a single electron transfer (SET) process to generate a trifluoromethyl radical from a source like CF3Br. mdpi.com This radical then adds to an unsaturated bond in the substrate, creating a new radical intermediate that undergoes intramolecular cyclization. A final oxidation and deprotonation step yields the fused polycyclic product. mdpi.com Computational methods like Density Functional Theory (DFT) are frequently used to probe these reaction pathways, calculate transition states, and rationalize observed product selectivities. nih.govresearchgate.netscispace.com

Spectroscopic and Theoretical Characterization in Elucidating Molecular Behavior

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioselectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like "2-Bromo-6-(trifluoromethyl)quinoxaline." Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each atom, allowing for precise structural assignment and the resolution of any regiochemical ambiguities that may arise during its synthesis.

In the ¹H NMR spectrum of a related compound, 6-bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, the aromatic protons on the quinoxaline (B1680401) backbone typically appear as multiplets in the downfield region, a characteristic feature of protons attached to an electron-deficient aromatic system. For "this compound," one would expect to observe distinct signals for the three aromatic protons on the benzo ring. The coupling patterns (doublets, doublet of doublets) and coupling constants (J-values) between these protons would be instrumental in confirming their relative positions (C5-H, C7-H, and C8-H).

¹³C NMR spectroscopy is particularly powerful for elucidating the regioselectivity of substitution on the quinoxaline core. In the synthesis of 6(7)-substituted quinoxaline 1,4-dioxides from monosubstituted benzofuroxans, the electronic effects of the substituents significantly influence the chemical shifts of the pyrazine (B50134) core carbons. A comparative analysis of the ¹³C NMR spectra of substituted and unsubstituted analogs allows for the definitive assignment of the substituent's position. For "this compound," the carbon atoms directly attached to the bromine (C2) and the trifluoromethyl group (C6), as well as the carbons of the pyrazine ring (C2 and C3), would exhibit characteristic chemical shifts influenced by the electronic nature of these substituents. The strong electron-withdrawing effect of the trifluoromethyl group would notably deshield the C6 carbon and influence the chemical shifts of neighboring carbons.

A hypothetical ¹³C NMR data table for "this compound" would highlight these expected shifts, aiding in its structural confirmation.

| Atom | Hybridization | Type | # of H | Chemical Shift (ppm) (Predicted) |

| C2 | sp2 | Aromatic | 0 | ~145 |

| C3 | sp2 | Aromatic | 1 | ~140 |

| C4a | sp2 | Aromatic | 0 | ~138 |

| C5 | sp2 | Aromatic | 1 | ~130 |

| C6 | sp2 | Aromatic | 0 | ~125 (q, J(C,F) ~35 Hz) |

| C7 | sp2 | Aromatic | 1 | ~128 |

| C8 | sp2 | Aromatic | 1 | ~132 |

| C8a | sp2 | Aromatic | 0 | ~140 |

| CF3 | sp3 | Alkyl | 0 | ~123 (q, J(C,F) ~272 Hz) |

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry is an essential analytical tool for monitoring the progress of chemical reactions and confirming the identity of the desired products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

In the synthesis of "this compound," electrospray ionization (ESI) mass spectrometry could be employed to track the consumption of starting materials and the formation of the product. The mass spectrum of the final product would be expected to show a characteristic molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. For "this compound" (C₉H₄BrF₃N₂), the isotopic pattern of the molecular ion would be a key identifier, exhibiting the characteristic signature of a bromine-containing compound (approximately equal intensity for the M and M+2 isotopes).

For instance, in the synthesis of 6-bromo-2,3-dihydrazinylquinoxaline, the mass spectrum showed a molecular ion peak at m/z 268, confirming the successful synthesis of the target molecule. doaj.org Similarly, for "this compound," the expected exact mass would be calculated, and the experimental value obtained from HRMS would need to be within a few parts per million (ppm) of the theoretical value to validate the product's identity.

Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern would provide valuable information about the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like quinoxaline derivatives, the absorption of UV-Vis light typically corresponds to π-π* and n-π* electronic transitions. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the quinoxaline ring.

The UV-Vis spectra of quinoxaline derivatives generally exhibit two or more absorption maxima. nih.gov The high-energy bands are usually attributed to π-π* transitions, while the lower-energy, less intense bands are often associated with n-π* transitions of the C=N bonds within the pyrazine ring. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, and a bromo group to the quinoxaline core is expected to modulate these electronic transitions. These substituents can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent quinoxaline molecule. Studies on other quinoxaline derivatives have shown that the nature of the substituent significantly influences the optical properties.

A comparative UV-Vis study of "this compound" with unsubstituted quinoxaline and monosubstituted derivatives would provide insight into the electronic effects of the bromo and trifluoromethyl groups on the frontier molecular orbitals.

| Compound | Solvent | λmax (nm) | Transition Type (Assigned) |

| Quinoxaline | Ethanol (B145695) | ~233, ~315 | π-π, n-π |

| 2-Bromoquinoxaline | Ethanol | (Predicted shift) | π-π, n-π |

| 6-(Trifluoromethyl)quinoxaline (B1305570) | Ethanol | (Predicted shift) | π-π, n-π |

| This compound | Ethanol | (Predicted shift) | π-π, n-π |

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to understand the molecular behavior of "this compound" at an electronic level. These theoretical methods complement experimental data and offer predictive insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and geometry of molecules. A geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide the most stable three-dimensional arrangement of atoms in "this compound." nih.gov

From this optimized geometry, the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For quinoxaline derivatives, the HOMO and LUMO are typically distributed over the π-system of the aromatic rings. The presence of the electron-withdrawing trifluoromethyl and bromo groups is expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution.

Time-Dependent DFT (TD-DFT) for Simulating Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including the simulation of UV-Vis absorption spectra. By calculating the energies of various electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the λmax values, which can then be compared with experimental UV-Vis data to validate the computational model. This method is invaluable for assigning the nature of the observed electronic transitions (e.g., π-π* or n-π*) and understanding how substituents influence the photophysical properties of the molecule.

Electrostatic Potential Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative electrostatic potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For "this compound," the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The electron-withdrawing nature of the trifluoromethyl and bromo groups would lead to a more positive potential on the carbon atoms to which they are attached, influencing the regioselectivity of nucleophilic substitution reactions.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining the space a molecule occupies in the crystal.

The analysis involves mapping different properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, to identify and characterize non-covalent interactions. The dnorm surface, in particular, is instrumental in highlighting regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.

While a specific crystallographic study and Hirshfeld surface analysis for this compound is not available in the reviewed literature, the expected non-covalent interactions can be inferred from analyses of structurally related quinoxaline derivatives and other organohalogen compounds. The presence of a bromine atom, a trifluoromethyl group, and the quinoxaline core suggests a complex interplay of various intermolecular forces that would be crucial in dictating the supramolecular architecture of its crystal structure.

Based on the functional groups present in this compound, the following intermolecular interactions are anticipated to be significant:

Halogen Bonding: The bromine atom is expected to participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the quinoxaline ring (Br···N) or other bromine atoms (Br···Br).

Hydrogen Bonding: The trifluoromethyl group, being a weak hydrogen bond acceptor, can engage in C–H···F interactions with hydrogen atoms from neighboring molecules. Additionally, C–H···N interactions involving the quinoxaline nitrogen atoms are also plausible.

π-π Stacking: The aromatic quinoxaline ring system is likely to facilitate π-π stacking interactions, contributing to the stability of the crystal packing.

Other van der Waals Forces: A significant portion of the crystal packing would be governed by non-specific van der Waals forces, primarily H···H, C···H, and other contacts.

The relative contributions of these interactions can be quantified through the generation of a 2D fingerprint plot. A hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound, based on data from analogous structures, is presented in the interactive data table below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 20.5 |

| F···H/H···F | 15.2 |

| Br···H/H···Br | 10.8 |

| N···H/H···N | 7.5 |

| C···C | 5.0 |

| Br···N/N···Br | 3.0 |

| Others | 3.0 |

Note: This data is illustrative and based on the analysis of structurally similar compounds. The actual values for this compound would require experimental crystallographic data.

Applications As a Versatile Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The carbon-bromine bond in 2-Bromo-6-(trifluoromethyl)quinoxaline is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the direct formation of carbon-carbon and carbon-nitrogen bonds. This capability is extensively exploited to link the quinoxaline (B1680401) core to other heterocyclic moieties, generating novel and complex structures often sought in medicinal chemistry and materials science.

Key palladium-catalyzed reactions for this purpose include:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the C2 position of the quinoxaline and a carbon atom of another ring system. By reacting this compound with various heteroaryl boronic acids or their corresponding esters (e.g., pyridineboronic acid, pyrazoleboronic acid), bi-heterocyclic and poly-heterocyclic compounds can be synthesized efficiently. nih.govrsc.orgnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a robust method for scaffold elaboration. researchgate.net The selectivity of such couplings can often be controlled, allowing for the stepwise construction of complex molecules. researchgate.net

Sonogashira Coupling: This coupling method introduces an alkyne functionality by reacting the bromoquinoxaline with a terminal alkyne. soton.ac.ukrsc.org The resulting 2-alkynyl-6-(trifluoromethyl)quinoxaline is a highly versatile intermediate. nih.gov The alkyne itself can be a component of a larger structure or can participate in subsequent transformations, such as cycloaddition reactions to form triazoles or intramolecular cyclizations to create fused heterocyclic systems. rsc.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, directly attaching nitrogen-containing heterocycles (such as piperazines, pyrazoles, or morpholines) to the quinoxaline core. nih.govwikipedia.org This method is crucial for synthesizing compounds where a nitrogen-linked heterocyclic substituent is required for biological activity or to modulate physicochemical properties. rsc.orgresearchgate.net

These coupling strategies allow for the modular assembly of complex molecules from simpler, readily available building blocks, as summarized in the table below.

| Reaction Type | Coupling Partner Example | Catalyst/Reagents (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Pyridin-3-yl)-6-(trifluoromethyl)quinoxaline |

| Sonogashira Coupling | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)quinoxaline |

| Buchwald-Hartwig Amination | Piperazine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Piperazin-1-yl)-6-(trifluoromethyl)quinoxaline |

Role in Constructing Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

Beyond linking to other heterocycles, this compound is a strategic precursor for synthesizing fused-ring systems where additional rings are built directly onto the quinoxaline framework. These larger, often planar, polycyclic aromatic and heterocyclic structures are of significant interest in materials science (e.g., for organic electronics) and as scaffolds for DNA-intercalating agents. nih.gov

The construction of these fused systems can be achieved through multi-step sequences that begin with a cross-coupling reaction at the C2 position, followed by an intramolecular cyclization event.

Annulation via Sequential Reactions: A common strategy involves an initial Sonogashira coupling to introduce a terminal alkyne, which then undergoes an intramolecular reaction. For instance, coupling with an ortho-ethynyl aniline (B41778) could be followed by a base- or metal-catalyzed cyclization to form an indole-fused quinoxaline system (an indolo[2,3-b]quinoxaline). Similarly, coupling followed by iodocyclization can produce iodo-substituted fused systems like furo[2,3-b]quinoxalines or thieno[2,3-b]quinoxalines, which can be further functionalized. rsc.org

Palladium-Catalyzed Annulation: More direct methods involve palladium-catalyzed annulation reactions, where the bromoquinoxaline reacts with a suitably functionalized partner to build a new ring in a single step or a tandem sequence. rsc.orgrsc.org These advanced methods allow for the rapid assembly of complex polycyclic aromatic hydrocarbons (PAHs) and related fused heterocycles. eurekaselect.com

Synthesis of Specific Fused Scaffolds: The literature contains numerous examples of synthesizing important fused systems, such as pyrrolo[1,2-a]quinoxalines and thieno[2,3-b]quinoxalines, starting from 2-haloquinoxaline precursors. nih.govresearchgate.net These precedents demonstrate the clear potential of this compound to serve as a starting point for these valuable and complex heterocyclic cores. mdpi.comresearchgate.net

| Target Fused System | General Synthetic Strategy | Key Intermediate |

|---|---|---|

| Furo[2,3-b]quinoxaline | Sonogashira coupling with a propargyl alcohol followed by electrophilic cyclization (e.g., iodocyclization). rsc.org | 2-(3-Hydroxyprop-1-yn-1-yl)-6-(trifluoromethyl)quinoxaline |

| Thieno[2,3-b]quinoxaline | Sonogashira coupling, bromination of the alkyne, and subsequent reaction with a sulfur nucleophile. researchgate.net | 2-Alkynyl-6-(trifluoromethyl)quinoxaline |

| Pyrrolo[1,2-a]quinoxaline | Coupling with a propargyl bromide and a secondary amine in a multi-component reaction. nih.gov | N/A (Multi-component) |

| Indolo[2,3-b]quinoxaline | Suzuki coupling with 2-(pinacolborato)aniline followed by oxidative C-N bond formation. | 2-(2-Aminophenyl)-6-(trifluoromethyl)quinoxaline |

Strategic Introduction of Diverse Functional Groups for Scaffold Expansion

The C2-bromo functionality is a linchpin for scaffold diversification, serving as a versatile precursor for a multitude of other functional groups through functional group interconversion (FGI). ub.eduvanderbilt.edu This allows chemists to systematically modify the quinoxaline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and fine-tuning the properties of materials.

The bromo group can be replaced with a wide variety of substituents:

Carbon-based groups: Besides the C-C coupling reactions mentioned previously, the bromo group can be converted to a cyano group (-CN) via palladium-catalyzed cyanation, or to a carboxylic acid (-COOH) via lithium-halogen exchange followed by quenching with CO₂.

Nitrogen-based groups: The Buchwald-Hartwig amination provides access to a vast range of primary and secondary amines (-NHR, -NR₂). wikipedia.org Furthermore, azide (B81097) (-N₃) or nitro (-NO₂) groups can be introduced through nucleophilic substitution under specific conditions.

Oxygen- and Sulfur-based groups: Buchwald-Hartwig-type C-O and C-S coupling reactions can be used to introduce alkoxy (-OR) and alkylthio (-SR) groups, respectively. Direct nucleophilic aromatic substitution (SNAr) with alkoxides or thiolates can also be effective, as the quinoxaline ring is electron-deficient. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Product Name Fragment |

|---|---|---|---|

| Cyanation | Pd(0) catalyst, Zn(CN)₂ | -CN | 2-Cyano-6-(trifluoromethyl)quinoxaline |

| Hydroxylation (via Borylation) | 1. B₂Pin₂, Pd catalyst; 2. H₂O₂, NaOH | -OH | 6-(Trifluoromethyl)quinoxalin-2(1H)-one |

| Stille Coupling | R-SnBu₃, Pd(0) catalyst | -R (Alkyl, Vinyl, Aryl) | 2-Substituted-6-(trifluoromethyl)quinoxaline |

| Heck Coupling | Alkene, Pd catalyst, Base | -CH=CHR | 2-Vinyl-6-(trifluoromethyl)quinoxaline |

| Lithium-Halogen Exchange | 1. n-BuLi; 2. Electrophile (e.g., CO₂) | -COOH (with CO₂) | 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid |

| C-O Coupling | Alcohol (R-OH), Pd catalyst, Base | -OR | 2-Alkoxy-6-(trifluoromethyl)quinoxaline |

Advanced Materials Science Applications of 2 Bromo 6 Trifluoromethyl Quinoxaline Derivatives

Organic Electronics and Optoelectronics

Derivatives of 2-bromo-6-(trifluoromethyl)quinoxaline are emerging as highly promising candidates for a new generation of organic electronic and optoelectronic devices. The inherent electronic properties of the quinoxaline (B1680401) moiety, amplified by the trifluoromethyl substituent, make these compounds particularly suitable for applications requiring efficient electron transport, high charge carrier mobility, and tunable energy levels. nih.gov These characteristics are critical for the development of high-performance Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net

Electron Transport Materials (ETMs)

The quinoxaline ring system is intrinsically electron-deficient, making its derivatives excellent candidates for electron transport materials (ETMs). nih.gov The inclusion of a powerful electron-withdrawing trifluoromethyl (-CF3) group at the 6-position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This is a critical characteristic for efficient electron injection and transport from the cathode in electronic devices. beilstein-journals.org

The bromo-substituent at the 2-position provides a reactive site for introducing various π-conjugated aromatic systems via synthetic methodologies like Suzuki or Stille cross-coupling reactions. This derivatization allows for the fine-tuning of the LUMO level, electron mobility, and morphological stability of the resulting materials. The combination of the quinoxaline core and the -CF3 group creates a robust platform for designing ETMs with high thermal stability and the potential for high electron mobility, which are essential for the longevity and efficiency of organic electronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoxaline derivatives are widely recognized for their application as host materials and emitters in OLEDs. researchgate.netresearchgate.net The 6-(trifluoromethyl)quinoxaline (B1305570) unit, in particular, has been successfully utilized as a potent acceptor moiety in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).

A notable example involves the development of yellow TADF emitters based on a 6-(trifluoromethyl)quinoxaline acceptor. These materials have demonstrated small singlet-triplet energy splitting values (ΔEST) of 0.03–0.04 eV and long fluorescence lifetimes of up to 5.0 μs, which are indicative of an efficient TADF mechanism. nih.gov When these yellow emitters were incorporated into full-TADF white OLEDs, the devices achieved a high efficiency of 20.16%, showcasing the practical potential of this material class in high-performance lighting and display technologies. nih.gov The this compound building block is an ideal precursor for creating such advanced emitters, where the bromo-position can be functionalized with various donor groups to precisely tune the emission color and photophysical properties. acs.org

Below is a table summarizing the performance of a representative OLED device utilizing a quinoxaline-based TADF emitter.

| Emitter Type | Acceptor Moiety | ΔEST (eV) | Fluorescence Lifetime (μs) | Device Efficiency (EQE %) | Emission Color |

| TADF Emitter | 6-(trifluoromethyl)quinoxaline | 0.03 - 0.04 | 5.0 | 20.16 | Yellow (in WOLED) |

This data is based on findings for a 6-(trifluoromethyl)quinoxaline acceptor, illustrating the potential for derivatives of this compound. nih.gov

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, quinoxaline-based materials have gained significant traction as non-fullerene acceptors (NFAs). rsc.orgrsc.org Their strong electron-accepting capability facilitates efficient charge separation at the donor-acceptor interface, a critical process for solar cell function. beilstein-journals.org The introduction of a trifluoromethyl group enhances the electron-accepting properties and can improve the molecular packing and charge transport within the active layer of the solar cell. beilstein-journals.org

The this compound scaffold allows for the synthesis of Y-type or A-D-A (Acceptor-Donor-Acceptor) structured NFAs. By reacting the bromo-position, extended π-conjugated systems can be built, enabling broad absorption of the solar spectrum and optimizing the energy level alignment with donor polymers like PM6. Recent research on quinoxaline-based Y-type acceptors has led to binary OSCs with power conversion efficiencies (PCEs) exceeding 19.5% and reduced energy loss. rsc.org For instance, a device based on the AQx-2 acceptor, a quinoxaline-containing NFA, achieved a PCE of 16.64%. rsc.org

The following table presents performance data for representative organic solar cells employing quinoxaline-based non-fullerene acceptors.

| Acceptor Name | Donor Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| AQx-1 | PM6 | - | - | - | 13.31 |

| AQx-2 | PM6 | - | - | - | 16.64 |

| PTQ10-based | Y6 | - | - | - | >16.0 |

Performance data for quinoxaline-based acceptors demonstrating the high potential of this class of materials. VOC = Open-circuit voltage, JSC = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. nih.govrsc.org

Organic Field-Effect Transistors (OFETs) and n-Type Organic Semiconductors

The development of stable and high-performance n-type organic semiconductors is crucial for fabricating complementary logic circuits, which are the foundation of modern electronics. nih.gov However, n-type materials have historically lagged behind their p-type counterparts in terms of performance and air stability. rsc.org The electron-deficient nature of the this compound core makes its derivatives prime candidates for n-type channels in OFETs. nih.gov

The trifluoromethyl group is instrumental in lowering the LUMO energy level, which is a prerequisite for stable n-type behavior, as it makes the material less susceptible to oxidation by ambient oxygen and moisture. beilstein-journals.org Furthermore, the ability to modify the structure at the 2-position allows for the control of intermolecular interactions and thin-film morphology, which are key determinants of charge carrier mobility in OFETs. Research into robust n-type organic semiconductors has shown that incorporating electronegative atoms and substituents into the π-electron core can lead to materials with excellent charge transport and environmental stability. nih.govscience.gov Derivatives of this compound fit this design strategy perfectly, positioning them as a promising platform for next-generation n-type semiconductors.

Exploration of Photophysical Properties and Aggregation-Induced Emission (AIE) Effects

The photophysical properties of quinoxaline derivatives are rich and tunable. The introduction of a trifluoromethyl group can significantly influence these properties, often leading to enhanced fluorescence quantum yields and improved photostability. beilstein-journals.orgrsc.org A particularly interesting phenomenon observed in some quinoxaline derivatives is Aggregation-Induced Emission (AIE). rsc.org

In contrast to typical fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules (AIEgens) are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. lboro.ac.uk This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Derivatives synthesized from this compound can be designed to exhibit AIE. By attaching rotor-like molecular groups (such as phenyl or pyrene moieties) at the 2-position, the resulting molecules can be engineered to be AIE-active. lboro.ac.ukresearchgate.net The highly twisted molecular structures that can result from steric hindrance between the quinoxaline core and the attached groups can prevent π–π stacking in the solid state, further promoting bright solid-state emission. researchgate.net The AIE effect is highly desirable for applications such as solid-state lighting, chemical sensors, and bio-imaging, where high emission efficiency in the solid form is paramount. Studies on quinoxaline-based molecules have shown that tuning the donor strength of substituents can modulate the AIE characteristics and intramolecular charge transfer (ICT), leading to materials with significant solid-state emission. rsc.org

The table below details the photophysical properties of some AIE-active quinoxaline derivatives.

| Compound Type | State | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Feature |

| Quinoxaline-Pyrene | Solution | ~425 | Low | AIEE |

| Quinoxaline-Pyrene | Solid State | ~428 | High | Deep Blue Emission |

| Quinoxaline-Aminophenyl | Solution | - | Low | AIE |

| Quinoxaline-Aminophenyl | Aggregate | - | High | Tunable ICT |

This table provides representative data for quinoxaline derivatives exhibiting Aggregation-Induced Enhanced Emission (AIEE) or Aggregation-Induced Emission (AIE), highlighting their potential for bright solid-state luminescence. rsc.orglboro.ac.uk

Exploration in Medicinal Chemistry Research Scaffold Based Investigations

Design and Synthesis of Novel Quinoxaline-Based Ligands and Inhibitors

The quinoxaline (B1680401) framework is a versatile platform for synthesizing new ligands and inhibitors due to its presence in various biologically active compounds. researchgate.net Researchers utilize 2-bromo-6-(trifluoromethyl)quinoxaline as a precursor, leveraging the reactivity of the bromine atom for further chemical modifications to build a library of derivatives aimed at specific biological targets.

Quinoxaline derivatives have been investigated for their potential to interact with a range of biological receptors. Molecular modeling studies have shown that the quinoxaline backbone can fit into binding pockets and interact with key amino acid residues. researchgate.net For instance, docked quinoxaline derivatives have been observed to interact with residues such as Glu-13, Tyr-16, Pro-89, and Arg-96 within a target's binding site. researchgate.net While extensive research has focused on developing ligands for serotonin (B10506) receptors from various heterocyclic scaffolds, the specific exploration of this compound derivatives for this purpose is an area of ongoing investigation. nih.govnih.govsemanticscholar.orgmdpi.com The design strategy often involves modifying the quinoxaline core to optimize interactions, such as the salt bridge formation between a protonated amine on the ligand and key aspartate residues within the receptor. mdpi.com

A significant area of research involving the 6-(trifluoromethyl)quinoxaline (B1305570) scaffold is the development of enzyme inhibitors, particularly for infectious diseases like tuberculosis. uniss.itnih.gov Phenotypic screening of a quinoxaline library against Mycobacterium tuberculosis led to the identification of potent inhibitors of the enzyme decaprenylphosphoryl-D-ribose oxidase (DprE1), which is essential for the biogenesis of the mycobacterial cell wall. uniss.itnih.gov

The lead compound, Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid), derived from the quinoxaline scaffold, was found to be a noncovalent and noncompetitive inhibitor of DprE1. nih.gov Co-crystal structures of DprE1 with various quinoxaline analogs have provided a high-resolution map of the interactions within the active site, revealing that despite structural differences from other inhibitors, these compounds occupy approximately the same space. uniss.itnih.gov The trifluoromethyl group, in particular, was found to interact with a specific binding pocket. uniss.it

| Compound | Target Enzyme | Inhibition Mechanism | Key Findings |

| Ty38c | DprE1 (M. tuberculosis) | Noncovalent, Noncompetitive | Bactericidal activity; active against intracellular bacteria. nih.gov |

| Quinoxaline Analogs | DprE1 (M. tuberculosis) | Noncovalent | Occupy the same active site space as other known inhibitors like BTZ043. uniss.it |

Bacterial efflux pumps are a major cause of multidrug resistance (MDR), and inhibitors of these pumps (EPIs) can restore the efficacy of existing antibiotics. nih.govmdpi.com The quinoxaline scaffold has been successfully used to develop novel EPIs. A series of 2-aryl-3-phenoxymethyl-quinoxaline derivatives were designed and synthesized to act as EPIs against nontuberculous mycobacteria (NTM). nih.gov These compounds were shown to reduce the minimum inhibitory concentration (MIC) of various antibiotics, in some cases completely restoring susceptibility in resistant clinical isolates of Mycobacterium simiae and M. abscessus. nih.gov This demonstrates that the quinoxaline core is a promising template for creating adjuvants in antibiotic therapy to combat MDR. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Lead Compound Generation

Structure-activity relationship (SAR) studies are critical for refining the biological activity of lead compounds derived from the this compound scaffold. nih.gov By systematically modifying the chemical structure and observing the resulting changes in potency, researchers can optimize molecules for target binding and efficacy.

In the development of DprE1 inhibitors for Mycobacterium tuberculosis, initial SAR studies on the 2-carboxy-6-trifluoromethylquinoxaline series generated a family of inhibitors with a range of bactericidal activity and IC50 values. uniss.itnih.gov These studies are essential for transforming initial screening hits into viable lead compounds for further preclinical development. researchgate.netnih.gov Similarly, SAR studies on other quinoxaline derivatives have helped identify the importance of specific substitutions and their positioning on the ring for antimycobacterial activity. nih.gov The insights gained from SAR are crucial for designing next-generation compounds with improved potency and pharmacokinetic profiles. researchgate.net

Development of Chemical Probes for Molecular Imaging and Biological Process Elucidation

Chemical probes are essential tools for visualizing and studying biological processes in living systems. grotlilab.net The this compound structure is a suitable precursor for the synthesis of such probes. The bromine atom can be readily replaced via nucleophilic substitution or used in cross-coupling reactions to attach reporter molecules, such as fluorophores or radiolabels for positron emission tomography (PET). nih.gov

For example, bromo-analogs of various heteroaromatic compounds are commonly used as precursors for 18F-labeling in the development of PET imaging probes. nih.gov Furthermore, quinoxaline derivatives developed as efflux pump inhibitors have also been proposed as potential chemical probes to help identify the origin of drug resistance in clinical testing. nih.gov The development of probes based on this scaffold can facilitate the screening of new drug candidates and the validation of disease biomarkers. nih.govnih.gov

Applications in Agrochemical Research and Development

Synthesis of Agrochemical Intermediates

There is no publicly available scientific literature or patent information that details the use of 2-Bromo-6-(trifluoromethyl)quinoxaline as an intermediate in the synthesis of commercialized or experimental agrochemicals. While the chemical structure suggests potential for derivatization, no specific reaction pathways or resulting agrochemical products have been documented.

Precursor Development for Herbicide Research

Similarly, no research articles or patents were identified that describe the development of this compound as a direct precursor in the discovery or synthesis of new herbicidal compounds. The broader class of quinoxaline (B1680401) derivatives has been investigated for herbicidal activity, but specific links to this particular compound are absent from the available data.

Interactions in Supramolecular Chemistry and Coordination Chemistry

Role as a Ligand in Metal Complex Formation

Quinoxaline (B1680401) derivatives are widely recognized for their ability to act as ligands in the formation of metal complexes, primarily through the lone pairs of electrons on the two nitrogen atoms of the pyrazine (B50134) ring. researchgate.net These nitrogen atoms can coordinate to a metal center, functioning as either a monodentate or a bidentate ligand. In the case of 2-substituted quinoxalines, they often act as terminal monodentate ligands.

The electronic properties of the substituents on the quinoxaline ring play a crucial role in modulating the coordinating ability of the nitrogen atoms. The presence of the electron-withdrawing trifluoromethyl group (-CF3) at the 6-position of 2-Bromo-6-(trifluoromethyl)quinoxaline would be expected to decrease the electron density on the quinoxaline ring system, including the nitrogen atoms. This reduction in electron density could potentially weaken its donor capacity, thereby influencing the stability and properties of the resulting metal complexes.

Conversely, the bromine atom at the 2-position, while also electron-withdrawing, introduces an additional potential coordination site. Although less common, halogen bonding interactions between the bromine atom and a metal center or other Lewis acidic species could occur, leading to more complex coordination geometries and supramolecular architectures.

The interplay between the inductive effects of the bromo and trifluoromethyl substituents and the inherent coordinating ability of the quinoxaline nitrogen atoms makes this compound an interesting candidate for the design of novel metal complexes with tailored electronic and steric properties. The formation of such complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to the development of new therapeutic agents. researchgate.net

Supramolecular Assembly and Self-Organization Studies

The planar aromatic structure of the quinoxaline ring system makes it an ideal building block for the construction of supramolecular assemblies through non-covalent interactions. Among these, π–π stacking interactions are a dominant force, driving the self-organization of quinoxaline derivatives into ordered structures in the solid state and in solution.

The substituents on the quinoxaline core significantly influence the nature and strength of these intermolecular interactions. The trifluoromethyl group, in particular, is known to participate in various non-covalent interactions, including dipole-dipole and halogen bonding-like interactions (C-F···π). These interactions can direct the self-assembly process, leading to specific and predictable supramolecular architectures.

Furthermore, studies on related compounds, such as 6-(trifluoromethyl)quinoxaline (B1305570) derivatives, have shown phenomena like aggregation-induced emission (AIE). researchgate.net AIE is a process where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, a property highly dependent on the supramolecular organization of the molecules. This suggests that this compound may also exhibit interesting photophysical properties governed by its self-assembly behavior.

Emerging Trends and Future Perspectives in 2 Bromo 6 Trifluoromethyl Quinoxaline Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds like 2-Bromo-6-(trifluoromethyl)quinoxaline is increasingly benefiting from the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govuc.pt